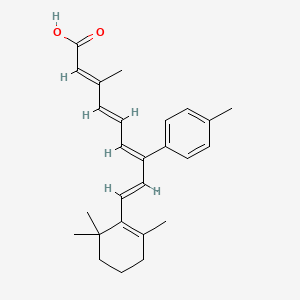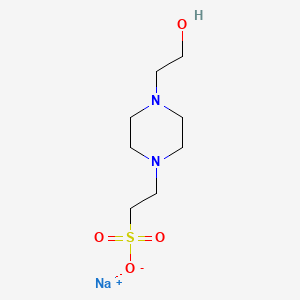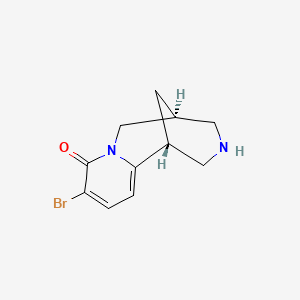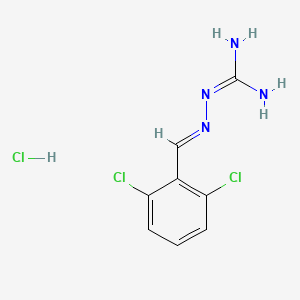
Guanabenz hydrochloride
Overview
Description
Guanabenz (hydrochloride) is a centrally acting alpha-2 adrenergic agonist primarily used as an antihypertensive agent. It is known for its ability to reduce blood pressure by decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature . Guanabenz is marketed under the trade name Wytensin and is used to manage high blood pressure (hypertension) .
Scientific Research Applications
Guanabenz (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Guanabenz exerts its antihypertensive effects through central alpha-adrenergic stimulation, which results in decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature. This leads to a reduction in systolic and diastolic blood pressure and a slight slowing of the pulse rate . Guanabenz also decreases peripheral vascular resistance with chronic administration .
Similar Compounds:
Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.
Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).
Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.
Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .
Safety and Hazards
The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . Guanabenz can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . Safety measures include using NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves .
Future Directions
Guanabenz also has some anti-inflammatory properties in different pathological situations, including multiple sclerosis . It was found in one study to exert an inhibitory effect by decreasing the abundance of the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity . Therefore, it is suggested that the drug and similar compounds could be used to treat type I interferon-dependent pathologies and that the CH25H enzyme could be a therapeutic target to control these diseases .
Biochemical Analysis
Biochemical Properties
Guanabenz hydrochloride plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This compound binds to these receptors, resulting in reduced sympathetic outflow to the heart, kidneys, and peripheral vasculature . This interaction decreases systolic and diastolic blood pressure and slightly slows the pulse rate . Additionally, this compound has been shown to interact with the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exert neuroprotective effects by enhancing the integrated stress response in oligodendrocytes, the cells responsible for myelin production in the central nervous system . This enhancement protects oligodendrocytes from inflammatory stress, which is particularly relevant in conditions like multiple sclerosis . This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, leading to decreased sympathetic nervous system activity . This modulation of cell signaling can impact gene expression and cellular metabolism, contributing to its antihypertensive effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system . By stimulating these receptors, this compound reduces the release of norepinephrine and other neurotransmitters, leading to decreased sympathetic outflow . This reduction in neurotransmitter release results in lower blood pressure and reduced peripheral vascular resistance . Additionally, this compound has been found to inhibit the enzyme CH25H, which may contribute to its anti-inflammatory and antiviral properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is approximately 75% absorbed from the gastrointestinal tract and has a half-life of about 6 hours . Chronic administration of this compound leads to a sustained decrease in peripheral vascular resistance and blood pressure . Studies have also shown that this compound can enhance the integrated stress response in oligodendrocytes, providing long-term protection against inflammatory stress
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has been shown to reduce body weight and improve metabolic parameters, such as glucose and triglyceride levels, when administered at a dose of 5 mg/kg body weight . Higher doses of this compound have been associated with increased neuroprotective effects in models of multiple sclerosis, where it prevents myelin loss and alleviates clinical symptoms . Excessive dosages may lead to adverse effects, including drowsiness and decreased alertness .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolite, 4-hydroxy this compound, has been identified as a partial agonist of alpha-2A adrenergic receptors . This metabolite exhibits weak agonistic activity at trace amine-associated receptor 1 (TAAR 1) and has been shown to reduce body weight and improve metabolic parameters in animal models . The precise metabolic pathways and the enzymes involved in the metabolism of this compound require further elucidation.
Transport and Distribution
This compound is approximately 90% bound to plasma proteins and is distributed throughout the body . The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within cells and tissues involves interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets alpha-2 adrenergic receptors . These receptors are located on the cell membrane and are involved in modulating neurotransmitter release . This compound’s activity is influenced by its ability to cross the blood-brain barrier and interact with these receptors . Additionally, this compound has been shown to enhance the integrated stress response in oligodendrocytes, suggesting its localization within these cells and its role in protecting against inflammatory stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanabenz is synthesized through a series of chemical reactions involving the condensation of 2,6-dichlorobenzylidene and aminoguanidine. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of guanabenz (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Guanabenz undergoes various chemical reactions, including:
Oxidation: Guanabenz can be oxidized to form different metabolites, such as 4-hydroxy guanabenz.
Reduction: Reduction reactions can modify the functional groups in guanabenz, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the guanabenz molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of guanabenz, such as 4-hydroxy guanabenz, which has been studied for its potential therapeutic benefits .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanabenz hydrochloride involves several steps, including the synthesis of 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, which is then converted to Guanabenz hydrochloride through a series of reactions.", "Starting Materials": [ "2,6-dichlorobenzaldehyde", "hydrazine hydrate", "ammonium chloride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-dichlorobenzaldehyde is reacted with hydrazine hydrate in the presence of ammonium chloride to yield 2-(2,6-dichlorobenzylidene)hydrazine.", "Step 2: 2-(2,6-dichlorobenzylidene)hydrazine is then reacted with sodium hydroxide to form 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide.", "Step 3: The final step involves the conversion of 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide to Guanabenz hydrochloride by reacting it with hydrochloric acid." ] } | |
CAS RN |
23113-43-1 |
Molecular Formula |
C8H9Cl3N4 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-; |
InChI Key |
UNWWUUPHJRAOMZ-REVZYDSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS RN |
23113-43-1 |
synonyms |
2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
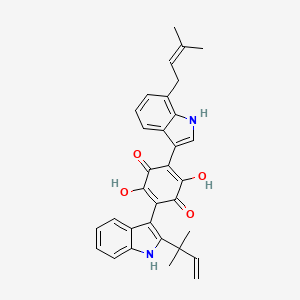

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1662595.png)

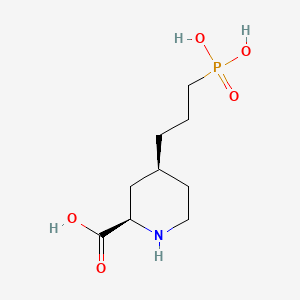



![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
